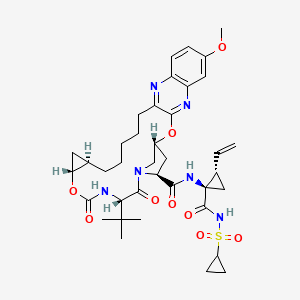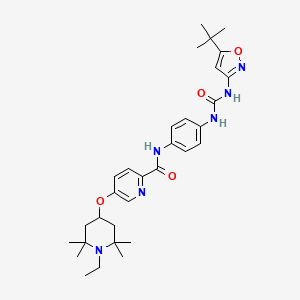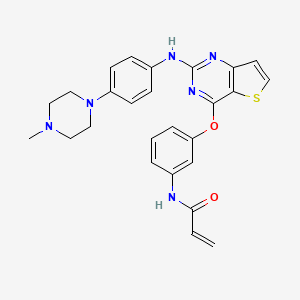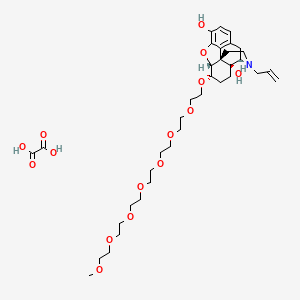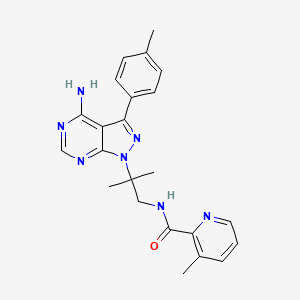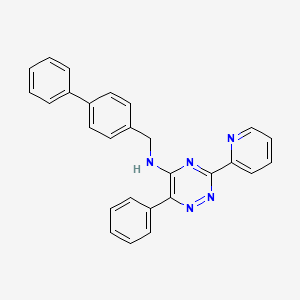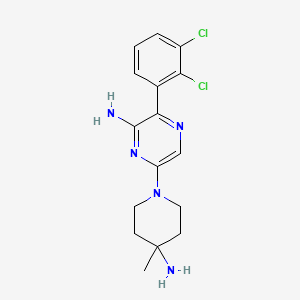
SHP099
Overview
Description
SHP099 is a small molecule inhibitor that targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including development, metabolism, and cell signaling. This compound has gained significant attention due to its potential as an anticancer agent, particularly in receptor-tyrosine-kinase-driven cancers .
Mechanism of Action
Target of Action
SHP099 is an allosteric inhibitor that primarily targets the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2) . SHP2 is a non-receptor type protein tyrosine phosphatase encoded by the PTPN11 gene . It plays a vital role in cell survival, proliferation, and migration .
Mode of Action
This compound concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 . This binding inhibits SHP2 activity through an allosteric mechanism . The strong binding affinity of this compound to residues Thr219 and Arg220 reduces the flexibility of the linker region (residues Val209-Arg231) . The presence of this compound maintains the autoinhibition state of the SHP2 protein by enhancing the interactions between the linker region and Q loop in the PTP domain .
Biochemical Pathways
This compound affects multiple biochemical pathways. It suppresses RAS–ERK signaling, which inhibits the proliferation of receptor-tyrosine-kinase-driven human cancer cells . In addition, this compound has been shown to inhibit the SHP2-associated MAPK pathways activated by lipopolysaccharide (LPS) . This inhibition suppresses the LPS-induced release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .
Pharmacokinetics
This compound was successfully loaded into multilayer films via host–guest interactions with poly-carboxymethyl-β-cyclodextrin (PβCD) for controlled delivery . This compound release from these assembled films was detected over 96 hours .
Result of Action
This compound has shown potent anticancer activity at low concentrations in vivo . It inhibits the growth of cancer cells both in vitro and in vivo . For instance, this compound has been found to relieve acute lung injury (ALI) and significantly increase animal survival in mice with ALI and sepsis . It also inhibits colony formation of human breast adenocarcinoma cells in vitro .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of certain proteins. For example, low levels of the RTK ligand epiregulin identified HNSCCs that were sensitive to SHP2 inhibitor, and adding exogenous epiregulin mitigated this compound efficacy . Therefore, the action environment plays a crucial role in the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
SHP099 has been shown to interact with SHP2, a protein tyrosine phosphatase that plays a crucial role in cell survival, proliferation, and migration . The strong binding affinity of this compound to residues Thr219 and Arg220 reduces the flexibility of the linker region (residues Val209-Arg231) of SHP2 . This interaction stabilizes SHP2 in an auto-inhibited conformation, thereby inhibiting its activity .
Cellular Effects
This compound has demonstrated potent anticancer activity in various types of cells. For instance, it has been shown to inhibit the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, this compound has been found to block both the PI3K and MEK signaling pathways in sensitive head and neck squamous cell carcinoma (HNSCC) cells, resulting in downregulation of mTORC signaling and antitumor effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to SHP2 and stabilizing it in an auto-inhibited conformation . This prevents SHP2 from activating downstream signaling pathways such as the PI3K/AKT and ERK pathways . The presence of this compound enhances the interactions between the linker region and Q loop in the PTP domain of SHP2, thereby maintaining the autoinhibition state of the protein .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit colony formation of human breast adenocarcinoma cells in vitro over a period of 96 hours . Moreover, this compound has been found to relieve acute lung injury (ALI) and significantly increase animal survival when administered to mice with ALI and sepsis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that administering this compound to mice with ALI and sepsis relieves ALI and significantly increases animal survival . The specific dosage effects, including any threshold effects or toxic effects at high doses, have not been explicitly reported in the literature.
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, have not been fully elucidated.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an allosteric inhibitor of SHP2, it is likely that this compound needs to enter cells to exert its effects .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Since this compound is an inhibitor of SHP2, it is likely to be found wherever SHP2 is localized within the cell. SHP2 is a cytosolic protein, suggesting that this compound may also be localized in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SHP099 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films . The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
SHP099 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain its biological activity .
Scientific Research Applications
SHP099 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes, such as cell signaling and metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
Comparison with Similar Compounds
Similar Compounds
TNO155: Another SHP2 inhibitor with similar mechanisms of action.
RMC-4550: A selective SHP2 inhibitor used in cancer research.
Uniqueness of SHP099
This compound is unique due to its high potency, selectivity, and oral bioavailability. It has demonstrated reduced off-target cytotoxicity and high-target specificity, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFCDOEKKVKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: 6-(4-Amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, commonly known as SHP099, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ] this compound binds to a unique allosteric site on SHP2, stabilizing its autoinhibited conformation. This prevents SHP2 from binding to its substrates and effectively blocks its phosphatase activity. [, ]
A: SHP2 plays a crucial role in relaying signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS/MAPK pathway, which is frequently dysregulated in cancer. [, , , ] By inhibiting SHP2, this compound disrupts this signaling cascade, leading to a reduction in ERK1/2 phosphorylation (p-ERK), a key downstream effector of the MAPK pathway. [, , , ] This inhibition of p-ERK consequently affects various cellular processes such as proliferation, survival, and differentiation, ultimately hindering tumor growth. [, , , , ]
A: While the primary target of this compound is the RAS/MAPK pathway, research suggests that it can also impact other signaling pathways. For instance, this compound has been shown to affect the PI3K-AKT pathway in some contexts. [, ] In certain head and neck squamous cell carcinoma (HNSCC) cell lines, this compound was observed to block both the PI3K and MEK pathways, leading to mTORC signaling downregulation and antitumor effects. [] This suggests that the downstream effects of this compound can be context-dependent and may vary depending on the specific cellular background and involved signaling networks.
A: The molecular formula of this compound is C16H19Cl2N5, and its molecular weight is 355.26 g/mol. []
A: While the provided research abstracts do not include specific spectroscopic data for this compound, Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the interaction between this compound and cyclodextrin in a drug delivery system. [] This technique confirmed the formation of a supramolecular assembly by identifying the interaction of specific terminal this compound protons with the protons of the cyclodextrin. []
A: this compound functions as an enzyme inhibitor and does not exhibit catalytic properties itself. Its primary mode of action involves binding to and inhibiting the catalytic activity of the SHP2 phosphatase. [, ]
A: Yes, computational chemistry and modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, have been used to investigate the binding mode and interaction of this compound with SHP2. [] These studies provided insights into the molecular basis of this compound's inhibitory activity and its advantages over earlier generation inhibitors. [] Additionally, in silico analysis was used to predict the impact of specific SHP2 mutations on protein conformation and their susceptibility to this compound. []
A: Structure-activity relationship (SAR) studies were crucial in the development of this compound. [] While the provided abstracts do not detail specific SAR findings, it is mentioned that this compound was derived from the optimization of an earlier lead compound, SHP836. [] This optimization process likely involved modifying various structural features to enhance SHP2 binding affinity, cellular potency, and selectivity against other phosphatases. Further research on the SAR of this compound analogs would be valuable for developing compounds with improved pharmacological properties.
ANone: The provided research abstracts primarily focus on preclinical studies and do not provide information regarding SHE regulations specific to this compound.
A: this compound demonstrates favorable PK properties, including oral bioavailability and the ability to reach efficacious concentrations in both plasma and brain tissues. [, ] In mice, oral administration of this compound resulted in dose-dependent increases in plasma concentrations and corresponding reductions in tumor p-ERK levels. [] This suggests that this compound can effectively cross the blood-brain barrier, which is particularly relevant for treating brain tumors like glioblastoma. []
A: Studies have revealed a clear relationship between this compound exposure and its PD effects. Research indicates that sustained unbound plasma concentrations of this compound above its cellular IC50 are necessary for achieving significant inhibition of the MAPK pathway in vivo. [] Furthermore, a strong correlation was observed between tumor growth inhibition and the fraction of time during the dosing interval where p-ERK inhibition was greater than 50%. [] These findings highlight the importance of maintaining sufficient this compound exposure for optimal therapeutic efficacy.
A: Yes, this compound has demonstrated promising antitumor activity in various preclinical cancer models, both in vitro and in vivo. [, , , , , , , ] These models include cell line xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) of different cancer types, including glioblastoma, myeloproliferative neoplasms (MPNs), histiocytic sarcoma, breast cancer, pancreatic cancer, ovarian cancer, and lung cancer. [, , , , , , , ]
A: Various in vitro assays have been employed to assess the efficacy of this compound, including cell viability assays (e.g., WST-1), colony formation assays, cell cycle analyses, apoptosis assays, and signaling pathway analyses (e.g., Western blotting for p-ERK). [, , , , , , , ] These assays have consistently shown that this compound can effectively inhibit the proliferation and survival of cancer cells harboring specific genetic alterations, particularly those with RTK activation or KRAS mutations. [, , , , , , , ]
A: this compound displays promising antitumor activity in vivo, as demonstrated in various animal models. These models include xenograft models, where human cancer cells are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs), which more accurately recapitulate human cancer development. [, , , , , , , ] For example, this compound significantly inhibited tumor growth and extended survival in orthotopic glioblastoma xenograft models. [] It also showed efficacy in Jak2V617F knock-in mouse models of MPNs, significantly reducing white blood cell counts, splenomegaly, and bone marrow fibrosis. [, ]
ANone: While the provided abstracts indicate that this compound is being heavily developed and some SHP2 inhibitors are reaching clinical trials, there is no mention of specific clinical trials involving this compound.
A: Yes, several resistance mechanisms to this compound have been identified. One common mechanism is the feedback activation of RTKs in response to SHP2 inhibition. [, ] This reactivation can bypass the SHP2-mediated signaling blockade and restore downstream pathway activity, leading to acquired resistance. Another mechanism involves specific SHP2 mutations that render the protein insensitive to this compound binding. [, ]
A: Resistance to this compound often involves the reactivation of signaling pathways commonly implicated in resistance to other targeted therapies, particularly those targeting the MAPK pathway (e.g., MEK inhibitors). [, , ] For instance, in KRAS-mutant cancers, treatment with MEK inhibitors can lead to feedback activation of RTKs, which can be mitigated by co-inhibition of SHP2 with this compound. [, ] This highlights the potential for SHP2 inhibitors to overcome or delay resistance to other targeted therapies by blocking this compensatory signaling reactivation.
A: While the abstracts don't directly address cross-resistance between this compound and other SHP2 inhibitors, it is plausible that certain resistance mechanisms, particularly those involving mutations in the this compound binding site, could confer cross-resistance to other allosteric inhibitors targeting the same pocket. [, ]
A: Research on this compound delivery is ongoing, and novel strategies are being explored. One study successfully encapsulated this compound within lipid nanoparticles decorated with triarginine motifs, enhancing its delivery to T cells. [] Another study investigated the use of cyclodextrin-mediated host-guest interactions to control this compound release from polyelectrolyte multilayer films. [] These approaches highlight the potential for developing targeted delivery systems to enhance this compound efficacy and potentially reduce off-target effects.
A: While specific biomarkers for predicting this compound response are not explicitly described in the abstracts, several potential candidates emerge from the research findings. The most consistent predictor of this compound sensitivity is the activation status of RTKs or the presence of activating mutations in KRAS. [, , , , , , , ] Additionally, the expression level of the RTK ligand epiregulin has been associated with this compound sensitivity in HNSCC. []
ANone: Several analytical techniques have been employed in the research on this compound. These techniques include:
- Ultra High Performance Liquid Chromatography/Mass Spectrometry (UHPLC-MS): Used to determine the pharmacokinetic profile of this compound in mice by measuring drug concentrations in brain tissues and plasma. []
- Western Blotting: Widely used to assess this compound activity by measuring the phosphorylation levels of downstream signaling proteins, primarily p-ERK. [, , , , , , , ]
- Flow Cytometry: Used to analyze cell cycle progression and apoptosis in response to this compound treatment. []
- Immunohistochemistry (IHC): Used to assess SHP2 expression levels and localization in tumor tissues. [, ]
ANone: The provided research primarily focuses on the preclinical development and biological activity of this compound. There is limited information available regarding its environmental impact and degradation pathways.
ANone: The provided abstracts do not contain specific details regarding the validation of analytical methods used for this compound characterization and quantification.
ANone: The research abstracts primarily focus on the preclinical evaluation of this compound, and details about quality control and assurance measures during development, manufacturing, and distribution are not provided.
A: While the abstracts do not directly address the immunogenicity of this compound, one study demonstrated that loading this compound onto T cells enhanced their cytolytic activity and antitumor efficacy in a mouse model. [] This suggests that this compound, when delivered appropriately, may augment antitumor immune responses rather than induce detrimental immunogenicity.
ANone: The provided research does not offer specific insights into interactions between this compound and drug transporters. Further investigation is necessary to determine whether this compound is a substrate or inhibitor of specific drug transporters, which could impact its absorption, distribution, and elimination.
ANone: The research abstracts do not provide information on the potential of this compound to induce or inhibit drug-metabolizing enzymes. Assessing these interactions is crucial for understanding potential drug-drug interactions and optimizing this compound dosing regimens in future clinical settings.
ANone: The provided abstracts do not address aspects related to the recycling and waste management of this compound.
ANone: The research on this compound utilizes a range of standard research infrastructure and resources commonly employed in preclinical drug development. These resources include:
- Cell Culture Facilities: Essential for maintaining and propagating cancer cell lines and primary cells for in vitro studies. [, , , , , , , ]
- Animal Facilities: Required for conducting in vivo studies using xenograft models and genetically engineered mouse models. [, , , , , , , ]
- Molecular Biology Techniques: Used extensively, including Western blotting, RNA sequencing, PCR, siRNA transfection, and CRISPR-Cas9 gene editing. [, , , , , , , , , ]
- Analytical Chemistry Equipment: Crucial for drug quantification, including UHPLC-MS systems. []
- Bioinformatics Tools: Utilized for analyzing large datasets generated from RNA sequencing and phosphoproteomics experiments. [, , ]
A: SHP2 has emerged as a promising therapeutic target in recent years, with significant advancements in understanding its role in cancer development and the discovery of allosteric inhibitors like this compound. [] Prior to the development of allosteric inhibitors, targeting phosphatases like SHP2 was considered challenging due to difficulties in achieving selectivity and druggability. [] The discovery of this compound and other allosteric SHP2 inhibitors marked a significant milestone in the field, opening up new avenues for therapeutic intervention in cancers driven by aberrant RTK signaling. [, ]
ANone: The research on this compound exemplifies the power of cross-disciplinary collaboration in drug discovery and development. The studies involve expertise from various fields, including:
- Cancer Biology: Understanding the role of SHP2 in cancer signaling pathways and identifying patient populations that may benefit from SHP2 inhibition. [, , , , , , , ]
- Medicinal Chemistry: Designing and synthesizing potent and selective SHP2 inhibitors like this compound through iterative cycles of SAR studies and chemical optimization. []
- Pharmacology: Evaluating the PK/PD properties of this compound, determining its efficacy in preclinical models, and identifying potential drug combinations. [, , , , , , , , , ]
- Immunology: Understanding the impact of SHP2 inhibition on the immune system and exploring the potential for this compound to enhance antitumor immune responses. [, ]
- Computational Chemistry: Using molecular docking and MD simulations to elucidate the binding mode of this compound with SHP2 and guide further drug design. []
- Bioengineering: Developing novel drug delivery systems to improve this compound bioavailability and target it to specific tissues or cells. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



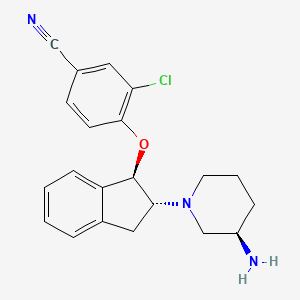
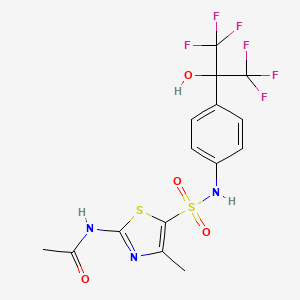
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
